molecular formula C10H17NO2 B8791341 N-(4-ethoxycyclohex-3-en-1-yl)acetamide

N-(4-ethoxycyclohex-3-en-1-yl)acetamide

Cat. No. B8791341
M. Wt: 183.25 g/mol
InChI Key: TUZSMTBXZWSIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxycyclohex-3-en-1-yl)acetamide is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxycyclohex-3-en-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxycyclohex-3-en-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-ethoxycyclohex-3-en-1-yl)acetamide

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-(4-ethoxycyclohex-3-en-1-yl)acetamide

InChI

InChI=1S/C10H17NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h6,9H,3-5,7H2,1-2H3,(H,11,12)

InChI Key

TUZSMTBXZWSIHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCC(CC1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.7 g. of 4-acetamidocyclohexanone [prepared by the method of Fraser and Swingle, Can. J. Chem., 48, 2065 (1970)], in 150 ml. of anhydrous ethanol were added 25 ml. of ethyl orthoformate containing a few crystals of p-toluenesulfonic acid monohydrate. The reaction mixture was stirred at ambient temperature for about 16 hours, after which time the volatile constituents were removed by evaporation in vacuo. The residue comprising the diethylketal was dissolved in 200 ml. of toluene and the toluene was removed by distillation under a nitrogen atmosphere, until all of the diethylketal had been converted to the 1-ethoxycyclohexene derivative. The solution was cooled, washed with aqueous sodium bicarbonate and dried. Evaporation of the toluene yielded a residue comprising 4-acetamido-1-ethoxycyclohexene melting at 100°-102° C. after recrystallization from an ether-hexane solvent mixture; yield=6.2 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.